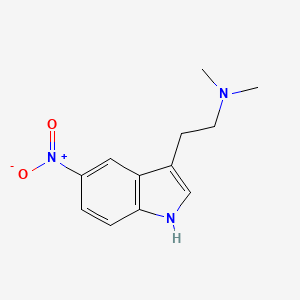![molecular formula C12H8N2O2S B1604981 6-苯基咪唑并[2,1-b][1,3]噻唑-5-羧酸 CAS No. 77628-52-5](/img/structure/B1604981.png)
6-苯基咪唑并[2,1-b][1,3]噻唑-5-羧酸
描述
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings fused together
科学研究应用
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several notable applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties, owing to its unique structural features.
作用机制
Target of Action
The primary target of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, blocking the binding of EGF and other activating ligands. This prevents autophosphorylation and activation of the receptor, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The inhibition of EGFR by 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid affects several biochemical pathways. The primary pathways affected are those downstream of EGFR, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound reduces the activation of these pathways, leading to reduced cell proliferation and survival.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness .
Result of Action
The result of the action of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a reduction in cell proliferation and survival . By inhibiting EGFR and its downstream pathways, the compound reduces the growth and survival signals in the cell. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on EGFR signaling for survival.
Action Environment
The action of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be influenced by various environmental factors. The pH of the environment, for example, can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can bind to EGFR could potentially affect the compound’s efficacy.
生化分析
Biochemical Properties
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in conditions like gout. Additionally, the compound’s interactions with other enzymes and proteins can modulate various biochemical pathways, influencing cellular metabolism and signaling.
Cellular Effects
The effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, its binding to xanthine oxidase inhibits the enzyme’s activity, reducing uric acid production . Additionally, the compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in protein synthesis and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing uric acid levels and modulating cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes and proteins involved in cellular metabolism. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites, modulating cellular processes and biochemical pathways effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and imidazole derivatives under acidic or basic conditions. For instance, a common synthetic route might involve:
Formation of Thioamide Intermediate: Starting with a phenyl-substituted thioamide, which can be synthesized from the corresponding amide via thionation.
Cyclization: The thioamide is then reacted with an imidazole derivative under acidic conditions to form the fused ring system.
Industrial Production Methods
Industrial production of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOMe).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.
Thiazolo[3,2-b][1,2,4]triazole: Shares the thiazole ring but differs in the additional triazole ring, leading to distinct chemical properties.
Benzimidazole: Contains an imidazole ring fused to a benzene ring, widely used in medicinal chemistry.
Uniqueness
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its specific fusion of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new compounds with tailored properties for specific applications.
属性
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11(16)10-9(8-4-2-1-3-5-8)13-12-14(10)6-7-17-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNFHARVKWUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317403 | |
| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77628-52-5 | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77628-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 315238 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077628525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 77628-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















